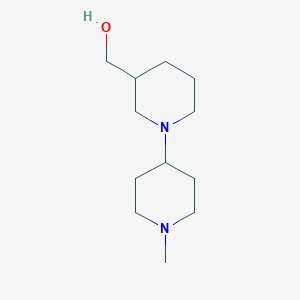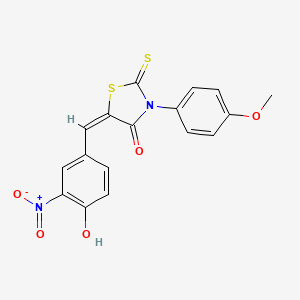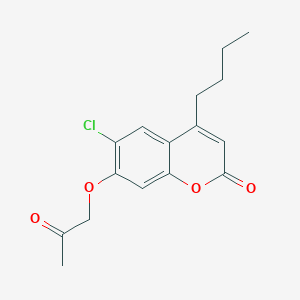![molecular formula C15H15ClO5 B5068023 propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5068023.png)
propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research have been studied.
Mecanismo De Acción
The mechanism of action of propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, including lipids, proteins, and DNA. This damage can lead to cell death, making this compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce ROS production in cells, which can lead to oxidative stress and cell death. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its ability to selectively target cancer cells while sparing normal cells. This compound is also easy to synthesize and can be used as a fluorescent probe for the detection of ROS in cells and tissues. However, one limitation of this compound is its potential toxicity to normal cells, which can limit its use in cancer treatment.
Direcciones Futuras
For research on propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate include the development of more efficient synthesis methods, the identification of new applications in scientific research, and the improvement of its selectivity and safety for use in cancer treatment. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other cellular components.
Métodos De Síntesis
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the reaction of 7-hydroxy-4-methylcoumarin with chloroacetyl chloride in the presence of a base, followed by reaction with propyl alcohol. Another method involves the reaction of 7-hydroxy-4-methylcoumarin with propyl chloroformate and sodium acetate in acetonitrile.
Aplicaciones Científicas De Investigación
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. This compound has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Propiedades
IUPAC Name |
propyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-19-15(18)8-20-13-7-12-10(6-11(13)16)9(2)5-14(17)21-12/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYNPXWKNTWTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5067948.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5067958.png)
![N-methyl-5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5067965.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5067969.png)

![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5067994.png)
![1-[4-(2-bromophenoxy)butyl]-1H-imidazole](/img/structure/B5068008.png)
![[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5068021.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5068028.png)
![methyl 4-{[2-(4-methylphenyl)-4-quinazolinyl]oxy}benzoate](/img/structure/B5068048.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5068056.png)
